4-Amino-6-chloropyrimidine-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFUXEBVBARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065717 | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-93-1 | |
| Record name | 4-Amino-6-chloro-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14160-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-6-chloropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Amino 6 Chloropyrimidine 5 Carbaldehyde and Its Derivatives
Established Synthetic Routes
Established synthetic strategies for functionalized pyrimidines often involve the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyrimidine (B1678525) core. nih.gov These methods provide reliable access to a variety of substituted pyrimidines.
General Synthetic Strategies for Functionalized Pyrimidines
The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry, with two primary approaches dominating the field. The first involves the condensation of a 1,3-dielectrophilic component, such as a β-dicarbonyl compound, with a nucleophilic N-C-N fragment like urea, thiourea, or guanidine. nih.govproquest.com This method allows for the direct construction of the pyrimidine ring with desired substituents.
The second major strategy involves the modification of a pre-existing pyrimidine ring. nih.gov This is particularly relevant for the synthesis of complex pyrimidine derivatives. Halogenated pyrimidines are key intermediates in this approach, as the halogen atoms can be readily displaced by various nucleophiles. proquest.com This allows for the introduction of a wide array of functional groups onto the pyrimidine core. researchgate.net
A deconstruction-reconstruction strategy has also been developed, where a pyrimidine compound is converted into an N-arylpyrimidinium salt, cleaved to a three-carbon building block, and then used in various heterocycle-forming reactions. nih.gov This approach enables the diversification of the original pyrimidine core into other heterocyclic systems. nih.gov
Vilsmeier-Haack Reaction in Halopyrimidine Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto a substrate. ijpcbs.comwikipedia.org
In the context of pyrimidine synthesis, the Vilsmeier-Haack reaction is particularly effective for converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidine-5-carbaldehydes. proquest.com For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be treated with the Vilsmeier reagent to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). mdpi.com Similarly, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction has been studied, leading to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com It is important to note that in some cases, the hydroxyl groups are not substituted by chlorine atoms, depending on the reaction conditions and the substrate. mdpi.com
The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org This electrophile then attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the final aldehyde product. wikipedia.org
Table 1: Examples of Vilsmeier-Haack Reaction in Pyrimidine Synthesis
| Starting Material | Reagents | Product | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, DMF | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | mdpi.com |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |
Regioselective Dechlorination Approaches
Regioselective dechlorination is a crucial strategy for the synthesis of specific chloropyrimidine isomers. For example, 2-chloropyrimidines can be obtained from the more readily available 2,4-dichloropyrimidines through regioselective dechlorination. proquest.com This allows for the selective removal of one chlorine atom while leaving the other intact, providing access to less common isomers. The choice of reducing agent and reaction conditions is critical for achieving high regioselectivity. While the search results mention this as a synthetic strategy, specific examples and detailed conditions for the dechlorination relevant to 4-amino-6-chloropyrimidine-5-carbaldehyde were not provided.
Advanced Synthetic Techniques
Advanced synthetic techniques offer more sophisticated and often more efficient ways to functionalize pyrimidine rings, enabling the synthesis of complex and diverse derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halopyrimidines. proquest.com The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of halogen atoms and other electron-withdrawing groups, facilitates the attack of nucleophiles. mdpi.com This reaction is widely used to introduce amino, alkoxy, and other functional groups onto the pyrimidine core. proquest.comacs.org
The regioselectivity of SNAr reactions on dichloropyrimidines can be influenced by several factors, including the nature of the substituents on the pyrimidine ring and the nucleophile itself. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com Furthermore, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to result in selective substitution at the C-2 position. nih.gov
In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, SNAr reactions with amines can lead to the substitution of one or both chlorine atoms. mdpi.com The reaction conditions can be controlled to achieve mono- or disubstitution. For example, the reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines can be controlled to yield monoaminated products. nih.gov
An interesting observation is the unexpected formation of disubstituted dialkyl/arylamino pyrimidines when 6-alkoxy-4-chloro-5-nitropyrimidines are reacted with primary amines. chemrxiv.org This suggests that under certain conditions, an alkoxy group can be displaced in a subsequent SNAr reaction. chemrxiv.org
Table 2: Examples of SNAr Reactions on Halogenated Pyrimidines
| Starting Material | Nucleophile | Product | Reference |
| 2,4-Dichloropyrimidine | Tertiary Amine | 2-Substituted-4-chloropyrimidine | nih.gov |
| 4,6-Dichloropyrimidine | Adamantane-containing Amine | 4-Amino-6-chloropyrimidine derivative | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | 2-Amino-4(6)-amino-6(4)-chloropyrimidine-5-carbaldehyde | mdpi.com |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | 4,6-Dialkyl/arylamino-5-nitropyrimidine | chemrxiv.org |
Synthetic Pathways to this compound and Its Derivatives
The heterocyclic compound this compound serves as a versatile precursor in the synthesis of a variety of more complex molecules. Its reactivity is primarily centered around the chlorine substituent, which is susceptible to nucleophilic substitution, and the aldehyde group, which can participate in condensation reactions. The strategic functionalization of this pyrimidine core has led to the development of several important synthetic methodologies.
1 Nucleophilic Aromatic Substitution (SNAr) and Solvolysis
The electron-deficient nature of the pyrimidine ring, further activated by the aldehyde group, facilitates nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom acts as a leaving group.
The substitution of the chlorine atom on the pyrimidine ring with various amines is a common strategy to introduce molecular diversity. In studies on the analogous compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, it has been shown that the reaction conditions, particularly the strength of the base employed, are critical. proquest.commdpi.com When a weak base such as triethylamine (B128534) (TEA) is used in conjunction with an amine nucleophile, monosubstitution of a single chlorine atom occurs. mdpi.com The pyrimidine ring's nitrogen atoms stabilize the anionic intermediate (a Meisenheimer complex), which increases the reactivity towards SNAr reactions. mdpi.com
These reactions provide a pathway to functionalize the pyrimidine scaffold with a wide range of amines, creating valuable intermediates for further synthetic transformations and the generation of N-heterocyclic compounds. proquest.com
In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), and an alcohol solvent (e.g., methanol (B129727) or ethanol), SNAr reactions can become more complex. Under these conditions, the high concentration of alkoxide ions generated from the solvent (e.g., methoxide (B1231860) or ethoxide) can compete with the amine nucleophile. proquest.commdpi.com This competition leads to a mixture of products, resulting from both amination and solvolysis, where the chlorine atom is substituted by an alkoxy group from the solvent. mdpi.com
For instance, when 2-amino-4,6-dichloropyrimidine-5-carbaldehyde was reacted with indoline (B122111) in methanol with NaOH, the product isolated was 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde in 60% yield, a result of both amination and solvolysis. mdpi.com This demonstrates that increasing the alkalinity of the medium can favor solvolysis, making it a competing reaction pathway to amination. mdpi.com
Table 1: Products from SNAr/Solvolysis of Dichloropyrimidine Precursor
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
|---|
Data sourced from research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com
2 Cross-Coupling Reactions for Aryl-Heteroaryl Bond Formation
The formation of carbon-carbon bonds to introduce aryl substituents onto the pyrimidine ring is a powerful strategy for creating novel derivatives. Nickel-catalyzed electrochemical reductive cross-coupling has been shown to be an effective method for this transformation. nih.govresearchgate.net
This process couples 4-amino-6-chloropyrimidines with various functionalized aryl halides. nih.gov The reaction is typically carried out under mild conditions, employing a sacrificial iron anode and a nickel(II) catalyst. nih.govresearchgate.net This electrosynthesis approach provides an efficient route to a range of novel 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov The reaction demonstrates good functional group tolerance, and the nature or position of substituents on the aryl halide generally does not have a significant impact on the reaction's success, with the exception of some ortho-substituted aryl halides. nih.gov
Table 2: Electrochemical Cross-Coupling of 4-Amino-6-chloropyrimidines with Aryl Halides
| Pyrimidine Substrate (R group) | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| N-morpholinyl | 4-bromobenzonitrile | 4-amino-6-(4-cyanophenyl)pyrimidine | 75% |
| N-piperidinyl | 4-bromobenzonitrile | 4-amino-6-(4-cyanophenyl)pyrimidine | 77% |
| N-pyrrolidinyl | 4-bromobenzonitrile | 4-amino-6-(4-cyanophenyl)pyrimidine | 80% |
| N-morpholinyl | 4-iodotoluene | 4-amino-6-(p-tolyl)pyrimidine | 80% |
| N-morpholinyl | 1-bromo-4-(trifluoromethyl)benzene | 4-amino-6-(4-(trifluoromethyl)phenyl)pyrimidine | 74% |
This table is a representation of data from a study on various 4-amino-6-chloropyrimidines. nih.gov
3 Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives
The aldehyde functional group at the C5 position of the pyrimidine ring is a handle for further derivatization through condensation reactions. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is utilized to synthesize pyrimidine-based chalcones. proquest.com Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of flavonoids and other biologically active compounds.
This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. proquest.com In the context of the subject compound, a mono-aminated pyrimidine-5-carbaldehyde (B119791) derivative can be reacted with a ketone, such as acetophenone (B1666503), in the presence of a base like sodium hydroxide to yield the corresponding chalcone. mdpi.com For example, the synthesis of (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one is achieved by refluxing the parent pyrimidine-carbaldehyde with acetophenone and NaOH in ethanol. proquest.commdpi.com
This methodology transforms the pyrimidine aldehyde into a larger, conjugated system, opening pathways to a different class of derivatives. proquest.com
4 Derivatization for Macrocyclic Aldehydes
While this compound is noted as a reactive molecule and a building block in chemical synthesis, specific, detailed scientific methodologies for its direct derivatization into macrocyclic aldehydes are not extensively documented in the reviewed literature. biosynth.com
Reactivity and Reaction Mechanisms of 4 Amino 6 Chloropyrimidine 5 Carbaldehyde
Influence of Functional Groups on Reactivity
The reactivity of the core pyrimidine (B1678525) ring is significantly influenced by the electronic properties of its substituents. The nitrogen atoms within the pyrimidine ring decrease electron density, which in turn activates the ring for certain reactions. mdpi.comresearchgate.net
The amino group (-NH₂) at the C4 position is a key modulator of the molecule's reactivity. In 4-amino-6-chloropyrimidines, the amino group can exist in a tautomeric equilibrium with its imino form. nih.gov This phenomenon, common in 2- and 4-aminoheterocycles, can influence the molecule's ability to form hydrogen bonds and participate in subsequent reactions. nih.gov This equilibrium can increase the mobility of the N-H proton, which may affect processes like N,N-diheteroarylation in palladium-catalyzed reactions. nih.gov The presence of the amino group also influences the regioselectivity of further substitutions on the pyrimidine ring.
A study on a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), shows that the amino group, along with the ring nitrogens, helps to stabilize anionic intermediates formed during nucleophilic aromatic substitution (SNAr) reactions, thereby increasing the molecule's reactivity. mdpi.comresearchgate.net
Table 1: Tautomeric Equilibrium in 4-Aminopyrimidines
| Tautomer Form | Description | Impact on Reactivity |
| Amino Form | The primary form where the nitrogen is attached to two hydrogen atoms. | Participates in standard amino group reactions. |
| Imino Form | A tautomer where a proton has shifted to a ring nitrogen, forming a double bond to the exocyclic nitrogen. | Can alter hydrogen bonding patterns and influence the course of further reactions like diheteroarylation. nih.gov |
The aldehyde group (-CHO) at the C5 position is an important site for condensation reactions. mdpi.com This group can react with nucleophiles, particularly primary and secondary amines, to form new carbon-nitrogen bonds. The initial step is typically a nucleophilic addition to the carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal. mdpi.com
This hemiaminal can then eliminate a water molecule to form a Schiff base (imine). This reactivity is exploited in Claisen-Schmidt condensation reactions to build larger molecular structures, such as chalcone (B49325) analogues, by reacting the aldehyde with a suitable ketone or other active methylene (B1212753) compound in the presence of a base. mdpi.comresearchgate.net
The chlorine atom at the C6 position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The pyrimidine ring itself is electron-deficient due to the two ring nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent aldehyde group. mdpi.comresearchgate.net
This strong activation facilitates the displacement of the chlorine atom by a variety of nucleophiles, including amines and alkoxides, often under mild conditions. mdpi.com In studies on similar pyrimidine systems activated by electron-withdrawing groups (like a nitro group), the chlorine atom is preferentially substituted over other potential leaving groups like alkoxy groups. chemrxiv.org The high reactivity of the C-Cl bond is fundamental to the use of this compound as a building block for more complex, poly-substituted pyrimidines. nih.gov
Table 2: Influence of Functional Groups on Reactivity
| Functional Group | Position | Role in Reactivity | Common Reaction Types |
| Amino Group | C4 | Modulates electronic properties, participates in tautomerism. nih.gov | Nucleophilic attack, N-arylation. |
| Aldehyde Group | C5 | Acts as an electrophile, electron-withdrawing group. mdpi.com | Condensation, Schiff base formation. mdpi.commdpi.com |
| Chlorine Atom | C6 | Excellent leaving group, electron-withdrawing group. mdpi.com | Nucleophilic Aromatic Substitution (SNAr). mdpi.comnih.gov |
Key Reaction Types
The combination of functional groups on the 4-Amino-6-chloropyrimidine-5-carbaldehyde scaffold enables two major classes of reactions that are pivotal for its application in synthesis.
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this compound. mdpi.com The electron-deficient nature of the pyrimidine ring, amplified by the chloro and aldehyde substituents, allows for the ready substitution of the chlorine atom at the C6 position. mdpi.comresearchgate.net
A wide range of nucleophiles can be employed in this reaction:
Amines: Reaction with primary or secondary amines (amination) leads to the formation of 4,6-diaminopyrimidine (B116622) derivatives. These reactions can be highly efficient for creating libraries of substituted pyrimidines. mdpi.comnih.gov
Alkoxides: In the presence of alcohols and a base, alkoxide ions can displace the chlorine atom in a process known as solvolysis, resulting in the formation of alkoxy-substituted pyrimidines. mdpi.comresearchgate.net
Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has shown that SNAr reactions can proceed under mild and environmentally friendly conditions, demonstrating the high intrinsic reactivity of the substrate. mdpi.comresearchgate.net The outcome of these reactions can sometimes be a competition between different nucleophiles present in the reaction mixture, such as an amine and an alkoxide from the solvent. mdpi.com
The aldehyde group at C5 is the primary site for condensation reactions, which are crucial for extending the carbon skeleton of the molecule. mdpi.com A key example is the Claisen-Schmidt condensation, which involves the reaction of the aldehyde with a ketone (like acetophenone) or another compound with an acidic proton adjacent to a carbonyl group. mdpi.comresearchgate.net This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, a chalcone-like structure. mdpi.com
The general mechanism for condensation with an amine involves two main steps:
Hemiaminal Formation: The nitrogen of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral hemiaminal intermediate. mdpi.com
Dehydration: The hemiaminal eliminates a water molecule to form a C=N double bond, yielding a Schiff base or imine. mdpi.com
These condensation reactions provide a powerful tool for linking the pyrimidine core to other molecular fragments, facilitating the synthesis of complex N-heterocyclic systems. mdpi.com
Formation of Stable Derivatives
The unique arrangement of a nucleophilic amino group adjacent to an electrophilic aldehyde group on the pyrimidine core makes this compound a valuable precursor for the synthesis of stable, fused heterocyclic systems. A primary class of such derivatives is the pyrimido[4,5-d]pyrimidines, which are formed through cyclization reactions. mdpi.comresearchgate.netresearchgate.net These bicyclic compounds have garnered significant attention in medicinal chemistry. nih.gov
The synthesis of these fused systems often involves the reaction of the 4-amino and 5-formyl groups with a suitable reagent to construct the second pyrimidine ring. For instance, multicomponent reactions involving 6-aminouracils (which are structurally related to the title compound), aldehydes, and secondary amines can yield pyrimido[4,5-d]pyrimidine (B13093195) structures. researchgate.net The process typically begins with the reaction between the aminopyrimidine and an aldehyde, followed by cyclization. researchgate.net General synthetic routes have been developed to produce a variety of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, where the key step is a hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov This strategy allows for selective variation of substituents at multiple positions, providing a diverse set of stable compounds for further evaluation. nih.gov
The table below illustrates examples of stable pyrimido[4,5-d]pyrimidine derivatives synthesized from precursors containing the 4-amino-5-carbonyl motif.
| Precursor Type | Reaction Type | Resulting Derivative Class | Key Feature |
|---|---|---|---|
| 6-Amino Uracils | Multicomponent Reaction | Pyrimido[4,5-d]pyrimidines | Forms fused ring system using adjacent amino and carbonyl groups. researchgate.net |
| 1,3-Disubstituted 6-amino uracils | Hydrazine-induced Cyclization | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | Allows for diverse substitution patterns on the stable fused scaffold. nih.gov |
| 4-Amino-5-acylpyrimidines | Cyclocondensation | N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines | A simple two-step procedure yields stable neuroprotective compounds. mdpi.com |
Regioselectivity in Chemical Transformations
The this compound molecule possesses multiple reactive sites, leading to the importance of regioselectivity in its chemical transformations. The primary sites for reaction are the chlorine atom at the C6 position, the amino group at the C4 position, and the carbaldehyde group at the C5 position.
The chlorine atom at C6 is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This allows for the selective introduction of various nucleophiles. For example, in related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde systems, reactions with amines can lead to mono-substituted products where one chlorine atom is replaced. mdpi.comresearchgate.net The reactivity is enhanced because the pyrimidine ring's nitrogen atoms stabilize the anionic intermediates formed during the SNAr reaction. mdpi.comresearchgate.net
Furthermore, the C6-chloro position is an ideal site for metal-catalyzed cross-coupling reactions. nih.govnih.gov Nickel-catalyzed electrochemical cross-coupling has been successfully employed to form new carbon-carbon bonds at this position, reacting 4-amino-6-chloropyrimidines with aryl halides to produce 4-amino-6-arylpyrimidines. nih.govresearchgate.net
The aldehyde group at C5 readily participates in condensation reactions, such as the Claisen-Schmidt condensation, to form pyrimidine-based chalcone analogues. mdpi.comresearchgate.net This reactivity can sometimes compete with reactions at the chloro position, especially under basic conditions where solvolysis (reaction with a solvent alcohol) at the C6 position can occur concurrently with condensation at the C5 aldehyde. mdpi.comresearchgate.net The amino group at C4, while less reactive as a nucleophile in intermolecular reactions compared to the C6-Cl site, is crucial for intramolecular cyclization reactions that form fused ring systems like pyrimido[4,5-d]pyrimidines. mdpi.com
The following table summarizes the regioselective reactions at the different functional groups of the pyrimidine core.
| Reactive Site | Position | Type of Transformation | Example Product |
|---|---|---|---|
| Chloro Group | C6 | Nucleophilic Aromatic Substitution (SNAr) | 4-Amino-6-(indolin-1-yl)-pyrimidine-5-carbaldehyde derivatives. mdpi.comresearchgate.net |
| Chloro Group | C6 | Nickel-Catalyzed Cross-Coupling | 4-Amino-6-arylpyrimidine derivatives. nih.govnih.gov |
| Carbaldehyde Group | C5 | Claisen-Schmidt Condensation | Pyrimidine-based chalcones. mdpi.comresearchgate.net |
| Amino & Aldehyde Groups | C4 & C5 | Intramolecular Cyclization | Pyrimido[4,5-d]pyrimidines. mdpi.com |
Reaction Pathway Exploration and Optimization
The exploration and optimization of reaction pathways are critical for maximizing the yield and selectivity of products derived from this compound. Research has focused on modifying reaction conditions such as catalysts, reagents, and solvents to control the chemical outcomes.
A notable example is the development of an electrochemical reductive cross-coupling method to synthesize 4-amino-6-arylpyrimidines. nih.govnih.gov This process was optimized by using a sacrificial iron anode in combination with a nickel(II) catalyst. nih.govresearchgate.net The reaction efficiency was found to be sensitive to several factors. For instance, to limit the formation of by-products when dealing with electron-donating groups on the coupling partner, aryl iodides were used instead of the more common aryl bromides. researchgate.net The procedure was further optimized by the timed addition of reagents; in some cases, an additional equivalent of the aryl halide was added after a few hours to drive the reaction to completion, resulting in moderate to high yields. nih.gov
In the context of nucleophilic aromatic substitution, reaction pathways can be directed by controlling the basicity of the medium. mdpi.comresearchgate.net In the synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes, the use of excess sodium hydroxide (B78521) was found to favor simultaneous SNAr amination and solvolysis, leading to a mixed product. mdpi.comresearchgate.net This demonstrates that stoichiometric control of reagents is a key parameter in pathway selection. mdpi.comresearchgate.net Similarly, the optimization of one-pot syntheses has been explored by screening different phase transfer catalysts, with tetrabutylammonium (B224687) iodide (TBAI) being identified as a superior option for promoting certain C-N bond formations.
The table below details the optimization of an electrochemical cross-coupling reaction involving 4-amino-6-chloropyrimidines.
| Entry | Aryl Halide (ArX) | Yield (%) | Optimization Notes |
|---|---|---|---|
| 1 | 4-Bromobenzonitrile | 72% | Standard conditions provide a good yield. nih.gov |
| 2 | 4-Bromo-N,N-dimethylaniline | 65% | Yield is moderate with an electron-donating group. nih.gov |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 80% | High yield achieved with a strong electron-withdrawing group. nih.gov |
| 4 | 2-Bromotoluene | 55% | Ortho-substitution on the aryl halide leads to a lower yield. nih.gov |
| 5 | 1-Iodo-4-methoxybenzene | 70% | Using an aryl iodide instead of bromide can improve yield for electron-rich systems. researchgate.net |
Data adapted from a study on electrochemical cross-coupling of related 4-amino-6-chloropyrimidines. nih.govresearchgate.net
Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of a compound like 4-Amino-6-chloropyrimidine-5-carbaldehyde, distinct signals are expected for the aldehyde proton, the amino protons, and the pyrimidine (B1678525) ring proton. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the amino group (NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. A signal corresponding to the pyrimidine ring proton (H2) would also be present.
For a closely related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehyde proton appears as a singlet at 9.84 ppm, and the amino protons are observed as a singlet at 7.27 ppm in DMSO-d₆. mdpi.com Another similar structure, 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde, shows the aldehyde proton signal at 9.86 ppm and the amino protons at 7.22 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | 9.8 - 10.0 | Singlet |
| NH₂ | Variable (Broad) | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde, the carbons of the pyrimidine ring, and any substituent carbons. The aldehyde carbonyl carbon (C=O) is typically found in the highly deshielded region of the spectrum, around 180-190 ppm. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the nitrogen atoms and the chloro and amino substituents.
In the case of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehyde carbon resonates at 181.9 ppm. The pyrimidine ring carbons are observed at 95.6 ppm (C5), 160.1 ppm (C6), 162.6 ppm (C2), and 172.7 ppm (C4). mdpi.com For 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde, the aldehyde carbon is at 182.1 ppm, and the ring carbons are at 95.5 ppm (C5), 172.4 ppm (C6), 162.7 ppm (C2), and 160.1 ppm (C4). mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 180 - 190 |
| C2 | Variable |
| C4 | Variable |
| C5 | Variable |
¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms within the pyrimidine ring and the amino group. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization and chemical environment of the nitrogen atoms. However, published experimental ¹⁵N NMR data for this compound could not be located in a review of the scientific literature.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the unambiguous assignment of all proton and carbon signals of this compound. COSY spectra would reveal proton-proton couplings, while HSQC and HMBC spectra would establish correlations between protons and their directly attached or more distant carbons, respectively. Despite their utility, specific 2D NMR data for this compound are not available in the surveyed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group (N-H stretching), the aldehyde group (C=O stretching and C-H stretching), and the pyrimidine ring (C=C and C=N stretching).
The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3500-3300 cm⁻¹. The C=O stretching vibration of the aldehyde is expected to give a strong absorption band in the range of 1700-1680 cm⁻¹. The C-H stretch of the aldehyde group usually shows a characteristic band around 2850-2750 cm⁻¹. The pyrimidine ring itself will exhibit several characteristic bands for C=C and C=N stretching in the fingerprint region (1600-1400 cm⁻¹).
For the related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the IR spectrum shows N-H stretching bands at 3486-3461 cm⁻¹ and a C=O stretching band at 1663 cm⁻¹. mdpi.com Another analog, (E)-3-(2-amino-4-ethoxy-6-((4-methoxyphenyl)(methyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one, displays N-H stretching at 3432–3322 cm⁻¹ and a C=O stretch at 1625 cm⁻¹. mdpi.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H Stretch | 3500 - 3300 |
| Aldehyde (CHO) | C=O Stretch | 1700 - 1680 |
| Aldehyde (CHO) | C-H Stretch | 2850 - 2750 |
Fourier-transform infrared (FTIR) spectroscopy, a modern and more sensitive version of IR spectroscopy, would provide a high-resolution spectrum of this compound, allowing for a more precise identification of its functional groups and a detailed analysis of its molecular structure. While the principles and expected absorption regions are the same as for conventional IR spectroscopy, FTIR offers improved signal-to-noise ratio and data processing capabilities.
ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample, providing insights into its molecular structure and functional groups. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct functional moieties.
The spectrum is expected to show sharp bands in the N-H stretching region, typically around 3400-3200 cm⁻¹, which are characteristic of the primary amine group. The C-H stretch of the aldehyde group is anticipated to appear as a weaker band around 2850-2750 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde is a strong and sharp absorption, expected in the region of 1700-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring will likely produce a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (N-H) | Stretching | 3400-3200 | Medium-Strong |
| Aldehyde (C-H) | Stretching | 2850-2750 | Weak-Medium |
| Carbonyl (C=O) | Stretching | 1700-1680 | Strong |
| Pyrimidine Ring (C=C, C=N) | Stretching | 1600-1400 | Medium-Strong |
| Amino (N-H) | Bending | 1650-1580 | Medium |
| Chloro (C-Cl) | Stretching | 800-600 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be effective in characterizing the pyrimidine ring vibrations. The symmetric stretching vibrations of the C=C and C=N bonds within the ring are expected to produce strong Raman signals. The C-Cl bond, being a polarizable bond, should also give rise to a distinct Raman shift. The C=O stretch of the aldehyde is also Raman active.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrimidine Ring | Ring Breathing/Stretching | 1550-1300 | Strong |
| Carbonyl (C=O) | Stretching | 1700-1680 | Medium |
| Amino (N-H) | Stretching | 3400-3200 | Weak-Medium |
| Chloro (C-Cl) | Stretching | 800-600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. For this compound (molecular weight approximately 157.56 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 with about one-third the intensity of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.
The fragmentation pattern would likely involve the loss of the formyl radical (-CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the aldehyde group. Cleavage of the amino group (-NH₂, 16 Da) or the chlorine atom (-Cl, 35/37 Da) could also be observed.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M]⁺ | C₅H₄ClN₃O⁺ | 157/159 |
| [M-CHO]⁺ | C₄H₄ClN₃⁺ | 128/130 |
| [M-CO]⁺ | C₄H₄ClN₃⁺ | 129/131 |
| [M-Cl]⁺ | C₅H₄N₃O⁺ | 122 |
| [M-NH₂]⁺ | C₅H₂ClN₂O⁺ | 141/143 |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful separation techniques used to determine the purity of a compound and to quantify its presence in a mixture. For the analysis of this compound, a reversed-phase HPLC or UPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
The compound, being polar due to the amino and aldehyde groups, would have a moderate retention time under these conditions. Detection is commonly achieved using a UV detector, as the pyrimidine ring is a strong chromophore. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution from any impurities.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid or other buffer |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high %B |
| Flow Rate | 0.2-0.5 mL/min for UPLC; 0.8-1.5 mL/min for HPLC |
| Column Temperature | 25-40 °C |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |
| Injection Volume | 1-5 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and inexpensive technique widely used in synthetic chemistry to monitor the progress of a reaction. To monitor a reaction involving this compound, a small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting material.
The choice of eluent (solvent system) is critical. For a polar compound like this compound, a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) would be a good starting point. The progress of the reaction can be visualized by the disappearance of the starting material spot and the appearance of a new spot for the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. Due to its polarity, this compound would have a relatively low Rf value in a non-polar solvent system.
| Compound | Hypothetical Rf Value | Solvent System | Visualization |
|---|---|---|---|
| Non-polar Starting Material | 0.8 | Ethyl Acetate/Hexane (3:7) | UV light (254 nm) |
| This compound (Product) | 0.3 | ||
| Reaction Mixture at 1 hour | Spots at Rf 0.8 and 0.3 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the electronic structure and properties of pyrimidine (B1678525) derivatives, providing valuable insights into their reactivity. For compounds related to 4-Amino-6-chloropyrimidine-5-carbaldehyde, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, have been used to perform full geometry optimization and to understand their electronic landscape. These calculations are instrumental in determining key quantum chemical parameters.
For this compound, DFT calculations would typically focus on:
Optimized Geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of chemical reactions.
| Computational Parameter | Typical Focus of Investigation | Significance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecule's surface | Predicts sites for nucleophilic and electrophilic attack. |
Quantum Chemical Calculations for NMR Chemical Shifts
The process generally involves:
Optimizing the geometry of the molecule at a suitable level of theory.
Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO).
Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Discrepancies between the calculated and experimental NMR spectra can provide deeper insights into the molecule's conformation and electronic environment in solution.
Molecular Modeling and Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of molecules over time. For derivatives of this compound, these methods have been used to explore their interactions with biological targets, such as protein kinases.
A typical workflow for molecular modeling and simulations includes:
Molecular Docking: Predicting the preferred orientation of the molecule when bound to a receptor, such as the active site of an enzyme. This helps in understanding the binding mode and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule and its environment over time to assess the stability of the docked pose and to calculate binding free energies. This provides a more dynamic picture of the ligand-receptor interactions.
These simulations are crucial in structure-based drug design, enabling the optimization of lead compounds to improve their binding affinity and selectivity.
Structure-Reactivity Relationship Prediction
The prediction of structure-reactivity relationships for this compound is intrinsically linked to its electronic and steric properties, which can be elucidated through computational studies. The presence of an amino group (an electron-donating group), a chloro group (an electron-withdrawing and good leaving group), and an aldehyde group (an electrophilic center) on the pyrimidine ring dictates its reactivity.
Key aspects of its reactivity profile include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, enhanced by the chloro and aldehyde substituents, makes it susceptible to SNAr reactions at the chlorine-bearing carbon.
Reactions of the Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including condensation, reduction, and the formation of imines.
Computational methods can quantify the activation energies for different reaction pathways, helping to predict the most likely products under various reaction conditions.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. The primary focus of such an analysis would be the orientation of the aldehyde and amino groups relative to the pyrimidine ring.
Applications in Advanced Materials and Biochemical Research
Exploration in Material Science
The distinct chemical characteristics of 4-Amino-6-chloropyrimidine-5-carbaldehyde make it a compound of interest for material scientists. The presence of multiple reactive sites allows for its incorporation into various material structures to enhance their properties.
Polymer Synthesis
In the realm of polymer chemistry, this compound serves as a functional monomer or a cross-linking agent. The amino and aldehyde groups can participate in polymerization reactions, such as condensation polymerization, to form novel polymers. The incorporation of the pyrimidine (B1678525) ring into the polymer backbone is anticipated to bestow specific properties upon the resulting material. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially influencing the polymer's mechanical properties and thermal stability. Furthermore, the chlorine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's characteristics.
While specific data on polymers synthesized directly from this compound is limited in publicly available literature, the functional groups present suggest its potential in creating polymers with tailored properties. For instance, polymers derived from this compound could exhibit enhanced thermal stability, chemical resistance, and specific surface functionalities. The development of such polymers could be valuable for applications in specialty plastics, high-performance fibers, and functional resins. The synthesis of functional polymers from amino acid-derived monomers is a growing field, and the amino group in this compound allows for its potential use in creating biomimetic polymers. researchgate.net
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | Incorporation of the heterocyclic pyrimidine ring into the polymer backbone. |
| Chemical Resistance | Improved | The stable aromatic pyrimidine structure can enhance resistance to chemical degradation. |
| Adhesion | Enhanced | The amino and aldehyde groups can form strong interactions with various substrates. |
| Functionality | Tunable | The chlorine atom allows for post-synthesis modification to introduce desired functional groups. |
Coating Development
The properties that make this compound a candidate for polymer synthesis also translate to its potential use in the development of advanced coatings. When formulated into coatings, this compound could improve adhesion, durability, and provide specific surface properties. The pyrimidine moiety is known to be a part of various biologically active molecules, and its incorporation into coatings could potentially impart antimicrobial or antifouling properties. nih.gov
The development of coatings with specific functionalities is a critical area of materials research. For example, pyrimidine derivatives are being explored for their use in creating coatings with tailored optical or electronic properties. While detailed research findings on coatings specifically incorporating this compound are not widely published, its chemical nature suggests it could be a valuable component in the formulation of protective and functional coatings for a variety of substrates.
Biochemical Research Applications
In the field of biochemical research, this compound and its derivatives are utilized as tools to probe and modulate biological processes. The ability of the pyrimidine scaffold to interact with biological macromolecules makes it a valuable starting point for the design of enzyme inhibitors and probes for metabolic pathways.
Enzyme Inhibition Studies
The pyrimidine ring is a common structural motif in many biologically active compounds, including a number of enzyme inhibitors. nih.gov Derivatives of 4-aminopyrimidine (B60600) have been identified as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and are often implicated in diseases such as cancer. For instance, a novel class of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones were identified as potent dual inhibitors of ErbB-2 and EGFR kinases, both of which are important targets in cancer therapy. nih.gov In one study, a lead compound from this class demonstrated significant inhibition of growth factor-induced receptor phosphorylation in SK-BR-3 cells with an IC₅₀ value of 54 nM. nih.gov
Table 2: Examples of Enzyme Inhibition by Related Aminopyrimidine Derivatives
| Compound Class | Target Enzyme(s) | Reported Activity | Reference |
| 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones | ErbB-2/EGFR Kinases | Potent dual inhibitors; lead compound IC₅₀ = 54 nM for receptor phosphorylation inhibition in SK-BR-3 cells. | nih.gov |
| Chloropyrimidines | MSK1 Kinase | Covalent inhibitors targeting a cysteine residue in the active site. | nih.gov |
| Pyrimidine Derivatives | Protein Kinases | General class of inhibitors for various protein kinases. | google.com |
| Pyrimidine Acrylamides | Lipoxygenase | Inhibitory activity against soybean lipoxygenase. | mdpi.com |
Investigation of Metabolic Pathways
Understanding the metabolic fate of chemical compounds is crucial in drug discovery and toxicology. Chloropyrimidine derivatives are known to undergo metabolic transformations in biological systems. One of the key metabolic pathways for compounds containing a chloro-aromatic moiety is conjugation with glutathione (B108866) (GSH), a major endogenous antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs).
Studies on related 2-chloropyridine (B119429) derivatives have shown that they are metabolized to their corresponding glutathione conjugates through the displacement of the chlorine atom. nih.gov The rate of this reaction is influenced by the electronic properties of other substituents on the aromatic ring. Given the presence of the chlorine atom, it is plausible that this compound could also be a substrate for GSTs, leading to the formation of a glutathione conjugate. Investigating such metabolic pathways is important for understanding the compound's potential bioactivity and clearance from the body. The aldehyde group is also subject to enzymatic oxidation or reduction, further contributing to its metabolic profile. nih.gov While specific metabolic studies on this compound are not detailed in the provided search results, the general metabolic pathways of related compounds provide a framework for its potential biotransformation.
Advanced Pharmaceutical and Agrochemical Development
Role as a Key Intermediate in Pharmaceutical Synthesis
The versatility of 4-Amino-6-chloropyrimidine-5-carbaldehyde is particularly evident in its role as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its unique structure facilitates diverse chemical transformations, which is a critical aspect in the creation of new therapeutic agents. chemimpex.com
Design of Anti-Cancer Agents
Researchers have effectively utilized this compound in the design of anti-cancer drugs. chemimpex.com The pyrimidine (B1678525) scaffold is a known component in compounds that exhibit anti-tumor properties. For instance, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been synthesized and have shown significant activity against various human tumor cell lines. nih.gov Specifically, certain compounds demonstrated excellent activity against UO-31 Renal Cancer Cells. nih.gov The development of such compounds often involves multi-step synthesis pathways where pyrimidine derivatives are key starting materials. nih.govnih.gov
Thienopyrimidine derivatives, which can be synthesized from pyrimidine precursors, have also been investigated as potent inhibitors of various kinases involved in cancer progression, such as B-Raf, Tie2, and EGFR. mdpi.comresearchgate.net For example, certain 4-amino-thieno[2,3-d]pyrimidines have shown inhibitory activities in the nanomolar range against B-Raf kinase, a key enzyme in cell growth and survival. mdpi.com
Development of Anti-Viral Agents
The application of this compound extends to the development of anti-viral agents. chemimpex.com Pyrimidine derivatives are integral to the synthesis of molecules targeting viral replication and entry. chemimpex.comjneonatalsurg.com The pyrimidine scaffold is a core component of several antiviral drugs. nih.gov For instance, research into pyrimido[4,5-d]pyrimidines, synthesized from pyrimidine precursors, has identified compounds with notable efficacy against human coronavirus 229E (HCoV-2229E). mdpi.com The strategies for developing such antiviral agents often focus on inhibiting viral components like hemagglutinin, neuraminidase, or the M2 ion channel. nih.gov
Therapeutic Potential in Drug Discovery
The broader therapeutic potential of this compound in drug discovery is significant. chemimpex.com Its ability to form stable derivatives makes it a valuable component for researchers aiming to create innovative solutions in medicine. chemimpex.com The pyrimidine structure is a common feature in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and antimicrobial agents. nih.govnih.gov For example, a series of 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines were designed and showed potent analgesic and anti-inflammatory properties, with some compounds being more effective than the standard drug diclofenac (B195802) sodium. nih.gov
Application in Agrochemical Formulations
In addition to its pharmaceutical uses, this compound is a valuable intermediate in the synthesis of agrochemicals. chemimpex.com
Development of Herbicides
This compound is utilized in the formulation of herbicides for crop protection. chemimpex.com Pyrimidine derivatives are a known class of herbicides. For instance, 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been designed and synthesized, showing potential as lead structures for new synthetic auxin herbicides. nih.gov These compounds have demonstrated significant inhibition of root growth in weeds like Brassica napus. nih.gov The development of such herbicides is crucial for managing unwanted vegetation in agriculture. google.com
Synthesis of Pesticides
The synthesis of pesticides also benefits from the use of this compound. chemimpex.com Amide compounds derived from pyrimidines have been shown to exhibit a range of pesticidal activities, including antifungal and insecticide properties. mdpi.com For example, N-(4,6-dichloropyrimidine-2-yl)benzamide, synthesized from a pyrimidine derivative, has demonstrated improved antifungal activity against certain plant pathogens. mdpi.com
Innovation in Crop Protection Agents
The chemical intermediate this compound is a significant compound in the advancement of agrochemical formulations, contributing to the development of novel and more effective crop protection agents. chemimpex.com Its inherent reactivity and structural features make it a valuable building block for synthesizing a variety of pesticides, including herbicides and fungicides, aimed at enhancing crop yields and providing robust protection against various agricultural threats. chemimpex.com
The utility of this compound in this sector is largely attributed to its stable derivative-forming capabilities, which is a desirable characteristic for researchers in agricultural chemistry. This stability allows for the creation of complex molecules with specific biological activities. chemimpex.com One of the key applications of this compound is as a precursor in the synthesis of systemic fungicides. chem-iso.com Notably, it is used in the development of fungicides that target destructive plant pathogens such as Puccinia species, which are responsible for rust diseases in a wide range of crops. chem-iso.com
The development of new crop protection agents from this pyrimidine derivative is a continuous area of research. The data below highlights the key attributes of this compound relevant to its application in agrochemicals.
| Property | Value/Description |
| CAS Number | 14160-93-1 |
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| Appearance | Yellow crystalline powder |
| Application in Agrochemicals | Intermediate in the synthesis of herbicides and pesticides. chemimpex.com |
| Specific Use | Precursor for systemic fungicides targeting Puccinia species. chem-iso.com |
Diagnostic Reagent Production
Beyond its applications in agriculture and pharmaceuticals, this compound is also a key component in the production of sophisticated diagnostic reagents. chemimpex.com Its unique chemical structure is instrumental in the synthesis of molecules used for various bio-analytical and medical diagnostic purposes, ultimately contributing to the accuracy and reliability of modern medical testing. chemimpex.com
A significant area of application is in the design and synthesis of fluorescent probes for cellular imaging. chem-iso.com The pyrimidine core of the molecule can be chemically modified to create compounds that fluoresce under specific conditions, allowing for the visualization and tracking of biological processes at the cellular level. This is a critical aspect of research in molecular biology and is vital for understanding the mechanisms of diseases.
Furthermore, this compound has been identified as a valuable intermediate in the development of novel Positron Emission Tomography (PET) imaging agents. chem-iso.com PET is a powerful diagnostic imaging technique used in oncology, neurology, and cardiology to observe metabolic processes in the body. The ability to synthesize new PET agents from this compound opens up possibilities for creating more specific and effective diagnostic tools for a range of medical conditions.
The table below summarizes the key aspects of this compound's role in the production of diagnostic reagents.
| Application Area | Description |
| General Diagnostic Reagents | Employed in the production of various diagnostic reagents to improve the accuracy and reliability of medical assays. chemimpex.com |
| Fluorescent Probes | Serves as a critical intermediate for designing fluorescent probes used in cellular imaging. chem-iso.com |
| PET Imaging Agents | Enabled the development of novel PET imaging agents for neurological targets in a European research consortium. chem-iso.com |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies and Green Chemistry Approaches
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry. Current research into related compounds often involves multi-step processes, such as the condensation of aromatic aldehydes with other reagents followed by cyclization reactions. nih.gov A key future direction for 4-Amino-6-chloropyrimidine-5-carbaldehyde is the development of novel synthetic pathways that are not only more efficient but also align with the principles of green chemistry.
Future research will likely focus on:
Catalytic Methods: Exploring new catalysts to improve reaction yields and reduce the need for stoichiometric reagents.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize solvent waste and purification steps.
Alternative Energy Sources: Investigating the use of microwave or ultrasound assistance to accelerate reaction times and potentially reduce energy consumption.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.
The goal is to create more sustainable and cost-effective methods for producing this key intermediate, thereby facilitating its broader use in research and development.
Expanding Biological Activity Profiling
The pyrimidine nucleus is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of this compound have already been identified as critical intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com The compound is a key precursor in creating molecules for oncology research, particularly kinase inhibitors, and for antiviral drug development, including inhibitors of the HIV and HCV proteases. chem-iso.com Research has also indicated that it possesses potential anticancer properties by inhibiting DNA replication and protein synthesis. biosynth.com
Future research will aim to systematically expand the biological profile of derivatives synthesized from this starting material. This involves screening them against a wider range of biological targets.
| Potential Therapeutic Area | Specific Target/Application | Rationale/Supporting Evidence |
| Oncology | Kinase Inhibitors | The pyrimidine scaffold is a common feature in many approved kinase inhibitors. chem-iso.com |
| Anticancer Agents | The parent compound has shown potential in inhibiting DNA replication and cell growth. biosynth.com | |
| Infectious Diseases | Antiviral (HIV, HCV) | Serves as a key intermediate in the synthesis of protease inhibitors like Doravirine. chem-iso.com |
| Antibacterial/Antitubercular | Pyrimidine derivatives are actively being screened for activity against various bacterial strains. nih.gov | |
| Antifungal | Precursor for systemic fungicides used in agriculture. chem-iso.com | |
| Neurological Disorders | PET Imaging Agents | The scaffold has been used to develop novel PET imaging agents for neurological targets. chem-iso.com |
This expanded profiling could uncover novel therapeutic applications for compounds derived from this compound.
Advanced Computational Modeling for Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery of new lead compounds. nih.gov For a versatile building block like this compound, computational methods offer a powerful strategy to rationally design novel derivatives with enhanced potency and selectivity. nih.gov This approach relies on understanding the three-dimensional structure of biological targets. nih.gov
Emerging research will increasingly apply sophisticated computational techniques to guide the synthesis of new molecules based on this scaffold.
| Computational Method | Application in Drug Design | Reference |
| Molecular Docking | Predicts how derivatives of the compound will bind to the active site of a target protein (e.g., a kinase or protease). | mpg.de |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity to predict the potency of new, unsynthesized derivatives. nih.gov | |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity, guiding the design of new molecules that fit this model. | mpg.denih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and its target protein over time to assess the stability of their interaction. | nih.gov |
| AI and Machine Learning | Uses advanced algorithms to analyze large datasets, predict biological activities, and even generate novel molecular structures with desired properties. | appleacademicpress.com |
By using these in silico methods, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline. nih.gov
Integration with High-Throughput Screening Technologies
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify those that modulate a specific biological pathway. nih.gov The true potential of this compound as a starting material is realized when it is used to generate large collections of diverse molecules, known as chemical libraries.
The integration with HTS involves:
Library Synthesis: Utilizing the reactive nature of this compound to create a large and diverse library of related but structurally distinct compounds. nih.gov
Assay Development: Creating a robust biological assay that can be automated to measure the activity of each compound in the library against a specific target (e.g., an enzyme or a cell line).
Screening and Hit Identification: Running the entire library through the automated assay to identify "hits"—compounds that show a desired biological effect. nih.gov
Hit-to-Lead Optimization: Taking the initial hits and using medicinal chemistry and computational modeling to improve their potency, selectivity, and drug-like properties.
A notable example of this approach involved the HTS of a library of 6-aminopyrimidine-4-carboxamides to identify novel antitubercular agents. nih.gov This demonstrates a powerful paradigm where a versatile chemical scaffold is used to generate diversity, which is then explored via HTS to discover compounds with novel therapeutic potential.
Q & A
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) for Suzuki-Miyaura couplings. Use microwave-assisted synthesis to reduce reaction times. Analyze byproducts via LC-MS to identify decomposition pathways. Pre-activate the boronic acid partner to enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
